molecular formula C6H6BN3O2S B14004309 (2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid

(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid

Cat. No.: B14004309
M. Wt: 195.01 g/mol
InChI Key: DDSOSSAGWGWOFN-UHFFFAOYSA-N
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Description

(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring, and includes a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated aromatic compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyridine rings.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups to the amino or boronic acid sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid is unique due to the combination of the thiazole and pyridine rings with a boronic acid group. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C6H6BN3O2S

Molecular Weight

195.01 g/mol

IUPAC Name

(2-amino-[1,3]thiazolo[5,4-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C6H6BN3O2S/c8-6-10-4-1-3(7(11)12)2-9-5(4)13-6/h1-2,11-12H,(H2,8,10)

InChI Key

DDSOSSAGWGWOFN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)SC(=N2)N)(O)O

Origin of Product

United States

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